(1S,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. The compound features a thiophene ring substituted with a methyl group and an amino alcohol moiety, making it a versatile molecule for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with 2-methylthiophene as the starting material.
Functional Group Introduction: The thiophene ring is functionalized to introduce the amino and hydroxyl groups. This can be achieved through various methods, including
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to achieve selective reduction.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as amino and hydroxyl groups, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(2-methylthiophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(2-thiophenyl)propan-2-OL: A similar compound without the methyl substitution on the thiophene ring.
Uniqueness
Chirality: The specific (1S,2R) configuration imparts unique stereochemical properties.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and biological interactions.
This detailed article provides a comprehensive overview of (1S,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H15NOS |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(2-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NOS/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10-/m1/s1 |
InChI Key |
NPCXYJUMAXOZMY-GMSGAONNSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1SC)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1SC)N)O |
Origin of Product |
United States |
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